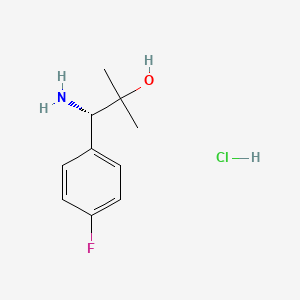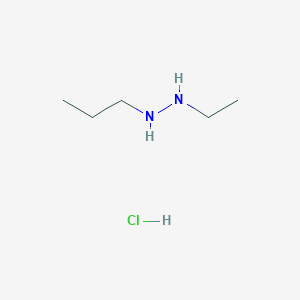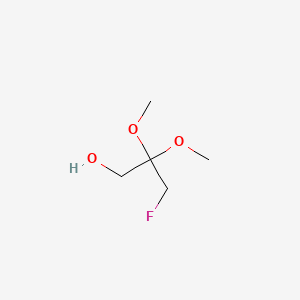
1-Propanol, 2,2-dimethoxy-3-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 2,2-dimethoxy-3-fluoro- is an organic compound with the molecular formula C5H11FO3 and a molecular weight of 138.14 g/mol . This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to the propanol backbone, making it a unique molecule with distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-Propanol, 2,2-dimethoxy-3-fluoro- can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-1-propanol with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Propanol, 2,2-dimethoxy-3-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired products are formed efficiently.
Applications De Recherche Scientifique
1-Propanol, 2,2-dimethoxy-3-fluoro- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: This compound can be used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug development or as a probe in diagnostic imaging.
Industry: It can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism by which 1-Propanol, 2,2-dimethoxy-3-fluoro- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The methoxy groups may also contribute to the compound’s solubility and reactivity, facilitating its interactions with target molecules .
Comparaison Avec Des Composés Similaires
1-Propanol, 2,2-dimethoxy-3-fluoro- can be compared with other similar compounds, such as:
2,2-Dimethoxypropane: This compound has a similar structure but lacks the fluorine atom, resulting in different chemical properties and reactivity.
2,3-Dimethoxypropan-1-ol: Another related compound, differing in the position of the methoxy groups, which can affect its chemical behavior and applications.
The uniqueness of 1-Propanol, 2,2-dimethoxy-3-fluoro- lies in its combination of fluorine and methoxy groups, providing distinct chemical and physical properties that make it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
62741-32-6 |
|---|---|
Formule moléculaire |
C5H11FO3 |
Poids moléculaire |
138.14 g/mol |
Nom IUPAC |
3-fluoro-2,2-dimethoxypropan-1-ol |
InChI |
InChI=1S/C5H11FO3/c1-8-5(3-6,4-7)9-2/h7H,3-4H2,1-2H3 |
Clé InChI |
ZUKGMEYVHPXNTI-UHFFFAOYSA-N |
SMILES canonique |
COC(CO)(CF)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12854312.png)
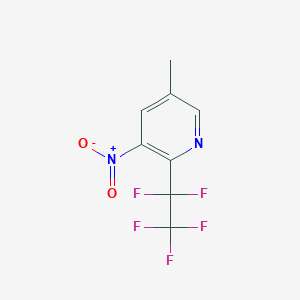

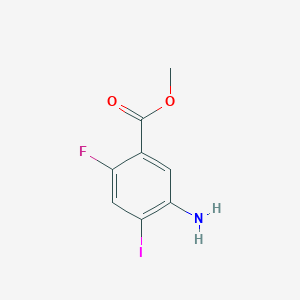
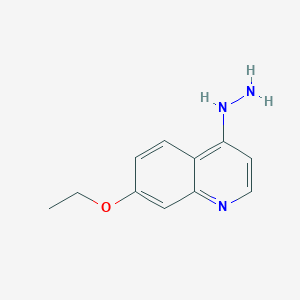
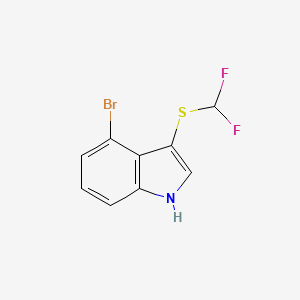
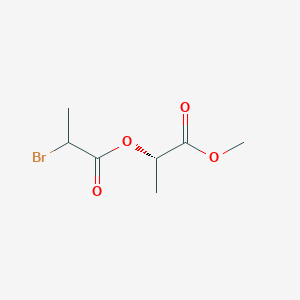
![1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-methylbutan-1-one](/img/structure/B12854360.png)
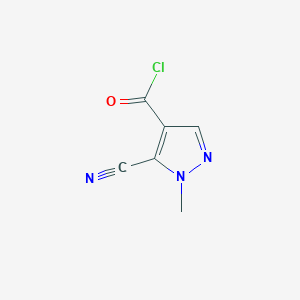

![2-Chlorobenzo[d]oxazole-4-carbaldehyde](/img/structure/B12854379.png)
